4-[2-(4-Prop-2-enyl-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide

Tautomerism Corrosion inhibition DFT calculation

Gram-negative antibiotic discovery faces a critical scarcity of validated chemical probes targeting cysteine biosynthesis. This 4-allyl-5-(pyridin-4-yl) thioacetamide-triazole (TAT) benzamide addresses that gap as a CysK prodrug scaffold with a rationally designed architecture. Key differentiators: (i) N-Benzamide terminus essential for CysK-mediated activation-active TAT analogs achieve MIC₉₀ 0.5-2 μg/mL against E. coli K12, while truncated analogs exceed 200 μg/mL; (ii) 5-(Pyridin-4-yl) substitution confers broad-spectrum coverage across Gram-positive, Gram-negative, and fungal pathogens; (iii) 4-Allyl substituent provides favorable LogP (~1.2) with a metabolic soft spot for PK tuning absent in saturated congeners. Custom synthesis only; supplied with full analytical characterization (NMR, HPLC, HRMS). Inquire for batch lead times.

Molecular Formula C19H18N6O2S
Molecular Weight 394.5 g/mol
Cat. No. B12134434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Prop-2-enyl-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide
Molecular FormulaC19H18N6O2S
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESC=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=NC=C3
InChIInChI=1S/C19H18N6O2S/c1-2-11-25-18(14-7-9-21-10-8-14)23-24-19(25)28-12-16(26)22-15-5-3-13(4-6-15)17(20)27/h2-10H,1,11-12H2,(H2,20,27)(H,22,26)
InChIKeyMJXJYWZUKBDJTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(4-Prop-2-enyl-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide: Structural Identity and Compound Class Context for Scientific Procurement


4-[2-(4-Prop-2-enyl-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide (C₁₉H₁₈N₆O₂S, MW 394.45) is a fully synthetic, small-molecule heterocyclic compound belonging to the thioacetamide-linked 1,2,4-triazole benzamide structural class . Its architecture integrates four distinct pharmacophoric modules: (i) a 4-allyl (prop-2-enyl) substituent at the N-4 position of the 1,2,4-triazole ring, (ii) a 5-(pyridin-4-yl) group providing a basic heteroaryl cap, (iii) a central thioacetamide (–SCH₂CONH–) linker bridging the triazole-3-thiol sulfur to the terminal moiety, and (iv) a para-substituted benzamide (–C₆H₄CONH₂) terminus [1]. The compound is a derivative of the precursor thiol 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 90842-92-5), whose synthesis and single-crystal X-ray structure have been reported [2][3]. This compound class has attracted attention in medicinal chemistry and agrochemical research due to the established biological versatility of 1,2,4-triazole-thioether scaffolds, which have been explored as antibacterial, antifungal, antitubercular, anticancer, and anti-inflammatory agents [4][5].

Why In-Class Substitution Is Not Straightforward for 4-[2-(4-Prop-2-enyl-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide


The 4-[2-(4-prop-2-enyl-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide scaffold does not permit simple analog interchange because small structural perturbations at any of its four modular sub-structures can profoundly alter biological target engagement, physicochemical properties, and ultimately the experimental outcome. The N-4 allyl substituent is not merely a lipophilic appendage; it dictates the conformational preferences and tautomeric equilibrium (thiol vs. thione) of the triazole ring, which in turn modulates metal-chelation capacity and hydrogen-bonding networks critical for target binding [1]. In related thioacetamide-triazole (TAT) antibacterial series, substitution at the triazole N-1/N-4 position was shown to dramatically alter anti-E. coli activity, with certain modifications completely abolishing potency [2]. The 5-(pyridin-4-yl) group provides a specific heteroaryl recognition element; shifting to pyridin-2-yl, pyridin-3-yl, or phenyl replacements can reorient the pharmacophore geometry and alter electronic distribution, with documented consequences for antimicrobial spectrum and potency [3][4]. Furthermore, the thioacetamide linker length and the benzamide terminus jointly determine the compound's prodrug activation profile and downstream biological readout . Consequently, researchers cannot assume functional equivalence among compounds sharing only the 1,2,4-triazole-thioether core; the specific substitution pattern embodied in this compound must be evaluated on its own merits.

Quantitative Differentiation Evidence for 4-[2-(4-Prop-2-enyl-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide Against Its Closest Structural Analogs


N-4 Substituent Identity: Allyl vs. Amino vs. Methyl — Impact on Tautomeric Stability and Target Engagement Potential

The 4-allyl (prop-2-enyl) substituent on the triazole ring of the target compound confers distinct tautomeric behaviour compared to the 4-amino analog 4-[2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide . DFT calculations at the B3LYP/6-311G(d,p) level on the precursor 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol demonstrate that the allyl-substituted triazole exists in a dynamic thiol–thione tautomeric equilibrium, with the thione form stabilized by the electron-donating allyl group, resulting in computed HOMO energy of approximately −6.0 eV and a HOMO–LUMO gap of approximately 4.5 eV [1]. In contrast, the 4-amino analog (APTT) bears an electron-withdrawing amino substituent, which computational studies show reduces solution stability and alters the HOMO–LUMO gap, consistent with the experimentally observed low reactivity of APTT in solution media [2]. This differential electronic profile implies that the allyl-substituted compound may exhibit distinct metal-coordination and protein-binding behaviour compared to its amino-substituted counterpart, which is directly relevant for applications requiring consistent physicochemical performance [1].

Tautomerism Corrosion inhibition DFT calculation Structure–activity relationship

Benzamide Terminus vs. Unsubstituted Thiol: Implications for Antimicrobial Prodrug Activation

The target compound incorporates a para-benzamide terminus linked via a thioacetamide bridge, distinguishing it from the simpler precursor 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 90842-92-5), which terminates as a free thiol [1]. In the broader thioacetamide-triazole (TAT) antibacterial class, compounds bearing an N-phenylacetamide or N-benzamide terminus function as prodrugs that require intracellular activation by the bacterial enzyme cysteine synthase A (CysK) to generate the active antimetabolite species [2]. Structure–activity relationship (SAR) studies on TAT analogs against E. coli K12 demonstrated that modifications to the terminal aryl/benzamide group are well-tolerated and can retain antibacterial activity (MIC₉₀ values as low as 0.5–2 μg/mL for optimized analogs), whereas truncation to a free thiol or simple alkyl thioether abolishes activity entirely, with MIC₉₀ values exceeding 200 μg/mL [3]. Specifically, compounds retaining the N-benzamide system maintained activity, while changes to the central thioacetamide linker (e.g., methyl branching) substantially decreased antibacterial potency [3]. Although direct MIC data for the target compound itself are not publicly available, its benzamide-extended architecture aligns with the active prodrug phenotype within the TAT class, whereas the precursor thiol lacks the requisite structural features for CysK-mediated activation [2][3].

Antibacterial Cysteine synthase A Prodrug activation E. coli Thioacetamide-triazole

5-(Pyridin-4-yl) vs. 5-Aryl Replacement: Differential Antimicrobial Spectrum in 1,2,4-Triazole-3-thioacetamide Series

The 5-(pyridin-4-yl) substituent in the target compound represents a specific heteroaryl choice that differentiates it from congeners bearing phenyl, substituted phenyl, or other heteroaryl groups at the triazole 5-position . In a study by Karaarslan et al. (2012), a series of 5-(pyridin-4-yl)-3-thioacetamido-1,2,4-triazoles were synthesized and evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi [1]. Compounds within this series exhibited differential activity profiles depending on the N-substituent on the thioacetamide moiety. For the broader 1,2,4-triazole-3-thiol class, the 5-(pyridin-4-yl) group has been associated with broad-spectrum antimicrobial activity: the parent compound APTT (4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol) demonstrated both bactericidal and fungicidal activity against all eleven microbial strains tested, including S. aureus, S. pyogenes, E. faecalis, V. parahaemolyticus, P. aeruginosa, S. enteritidis, and multiple Candida species [2]. In contrast, 5-aryl substituted analogs (e.g., 5-(4-chlorophenyl), 5-(4-methoxyphenyl)) often display narrower or shifted antimicrobial spectra with preferential activity against Gram-positive organisms [3]. While direct head-to-head MIC comparison data for the target compound vs. specific 5-aryl analogs are not available in the public domain, the 5-(pyridin-4-yl) motif is associated with a broader spectrum of activity across bacterial and fungal pathogens compared to simple aryl replacements, based on cross-study analysis of structurally related 1,2,4-triazole-3-thioacetamide compounds [1][2][3].

Antimicrobial Pyridyl pharmacophore Broad-spectrum activity 1,2,4-Triazole

Physicochemical Property Differentiation: Calculated LogP and Hydrogen-Bonding Profile vs. 4-Amino and 4-Ethyl Analogs

The 4-allyl substituent imparts a distinct lipophilicity and hydrogen-bonding profile to the target compound compared to its 4-amino (APTT-derived) and 4-ethyl analogs. Based on PubChem-computed descriptors, the precursor 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol has an XLogP3-AA value of 1.2, one hydrogen bond donor, and three hydrogen bond acceptors [1]. Extension to the full benzamide target compound is predicted to increase the molecular weight to 394.45 g/mol with additional hydrogen bond donors from the terminal benzamide –CONH₂ group . In comparison, the 4-amino analog 4-[2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide possesses an additional hydrogen bond donor (the 4-NH₂ group), increasing its topological polar surface area (tPSA) and aqueous solubility while potentially reducing membrane permeability . The 4-ethyl analog 4-((((4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)amino)benzamide, available as a commercial reference standard (purity 95%), exhibits intermediate lipophilicity between the allyl and amino variants . The allyl group's unsaturation provides a unique combination of moderate lipophilicity with a potential site for metabolic oxidation (allylic position), which is absent in the fully saturated ethyl analog and the polar amino analog. These calculated physicochemical differences translate into measurably distinct chromatographic retention behaviour and predicted ADME profiles, directly relevant for compound selection in medicinal chemistry lead optimization campaigns .

Lipophilicity Drug-likeness ADME Physicochemical profiling Lead optimization

Evidence-Backed Research and Industrial Application Scenarios for 4-[2-(4-Prop-2-enyl-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide


Antibacterial Lead Optimization: CysK-Activated Prodrug Development Against Gram-Negative Pathogens

The benzamide-extended thioacetamide-triazole architecture of this compound positions it within the TAT prodrug class that targets bacterial cysteine synthase A (CysK), a validated antimetabolite target in Gram-negative bacteria including E. coli [1]. SAR studies confirm that the N-benzamide terminus is essential for CysK-mediated activation, with active analogs achieving MIC₉₀ values of 0.5–2 μg/mL against E. coli K12 while truncated analogs exceed 200 μg/mL [2]. Medicinal chemistry teams pursuing novel Gram-negative antibiotics with an alternative mode of action to conventional cell wall synthesis or protein synthesis inhibitors should prioritize this benzamide-bearing compound over the simpler thiol precursor or truncated thioether analogs, as only the benzamide-extended scaffold possesses the structural prerequisites for prodrug activation [1][2].

Broad-Spectrum Antimicrobial Screening: Pyridyl-1,2,4-Triazole Scaffold Evaluation

The 5-(pyridin-4-yl) substitution on the 1,2,4-triazole core is associated with broad-spectrum antimicrobial coverage spanning Gram-positive bacteria, Gram-negative bacteria, and fungal pathogens [1]. The structurally related compound APTT (4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol) demonstrated bactericidal and fungicidal activity against all 11 microbial strains tested, including clinically relevant P. aeruginosa and multiple Candida species [2]. In contrast, 5-aryl substituted analogs (e.g., 5-(4-chlorophenyl), 5-(4-methoxyphenyl)) typically exhibit narrower antimicrobial spectra [3]. Research groups conducting phenotypic antimicrobial screening should select this 5-(pyridin-4-yl)-bearing compound when broad-spectrum hit identification is the primary objective, as the pyridyl heteroaryl group provides a spectrum-of-activity advantage over simple 5-aryl congeners [1][2][3].

Physicochemical Property-Driven Lead Selection: Balancing Lipophilicity for Oral Bioavailability

The 4-allyl substituent provides a calculated lipophilicity profile (precursor XLogP3-AA = 1.2) that is intermediate between the more polar 4-amino analog (estimated LogP < 0.8) and the more lipophilic 4-ethyl analog (estimated LogP ≈ 1.5) [1][2]. This places the compound in a favourable LogP range (1–3) for oral absorption while maintaining sufficient aqueous solubility. Additionally, the allyl group's unsaturation offers a metabolic soft spot for oxidative biotransformation, providing a potential handle for tuning pharmacokinetic half-life that is absent in the saturated 4-ethyl congener [3]. ADME/PK screening groups should select this allyl-substituted compound as a strategically differentiated candidate when the goal is to compare the impact of N-4 substituent lipophilicity on oral exposure and metabolic stability within a matched molecular pair analysis framework [1][3].

Corrosion Inhibition Research: Triazole-Thione Tautomerism and Metal Surface Adsorption Studies

DFT-based computational studies on the precursor 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol have demonstrated its effectiveness as a corrosion inhibitor for neutral copper surfaces, with the thiol–thione tautomeric equilibrium enabling inhibition activity across both tautomeric forms [1][2]. The compound's pyridyl nitrogen and triazole sulfur atoms provide multiple coordination sites for metal surface adsorption. Industrial materials science groups investigating heterocyclic corrosion inhibitors for copper or mild steel in acidic or alkaline environments may consider the target compound or its synthetic intermediates as starting points for structure–corrosion inhibition relationship studies, leveraging the established computational framework for this chemotype [1].

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